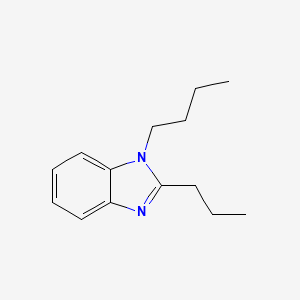![molecular formula C20H18N2O3 B11125361 3-[(4Z)-4-benzylidene-2-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-1-yl]propanoic acid](/img/structure/B11125361.png)
3-[(4Z)-4-benzylidene-2-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]PROPANOIC ACID is a complex organic compound with a unique structure that includes an imidazole ring, a phenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]PROPANOIC ACID typically involves the coupling of substituted hippuric acids with aromatic aldehydes. The resulting oxazolones are then converted to the corresponding imidazolones under microwave irradiation in the presence of urea and ammonium acetate . This method is efficient and yields high-purity products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its cytotoxic properties against cancer cell lines.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]PROPANOIC ACID exerts its effects involves binding to molecular targets such as tubulin. This binding disrupts the polymerization of microtubules, which are essential for cell division, leading to cytostatic effects . The compound’s structure allows it to interact specifically with these targets, making it a promising candidate for further research.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-methyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one
- Hydrazine-coupled pyrazole derivatives
- Pyrazoline derivatives
Uniqueness
What sets 3-[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]PROPANOIC ACID apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with tubulin and disrupt microtubule formation is particularly noteworthy, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H18N2O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[(4Z)-4-benzylidene-2-(4-methylphenyl)-5-oxoimidazol-1-yl]propanoic acid |
InChI |
InChI=1S/C20H18N2O3/c1-14-7-9-16(10-8-14)19-21-17(13-15-5-3-2-4-6-15)20(25)22(19)12-11-18(23)24/h2-10,13H,11-12H2,1H3,(H,23,24)/b17-13- |
InChI Key |
VZVTVCQRJGLSCT-LGMDPLHJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3)/C(=O)N2CCC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3)C(=O)N2CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-imino-N-[(4-methoxyphenyl)methyl]-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11125298.png)
![N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11125306.png)
![N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide](/img/structure/B11125307.png)
![4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125311.png)
![2-methoxyethyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11125314.png)
![5-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11125318.png)
![3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125321.png)

![N-(4-chlorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11125343.png)
![3-hydroxy-5-(3-hydroxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125350.png)
![7-(furan-2-ylmethyl)-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11125367.png)
![2-(5-Chloropyridin-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125372.png)
![1-(4-Chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125381.png)
